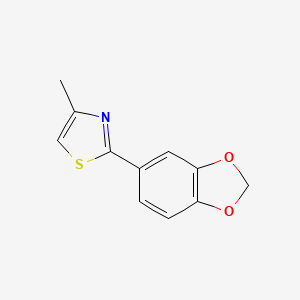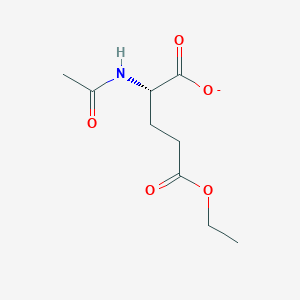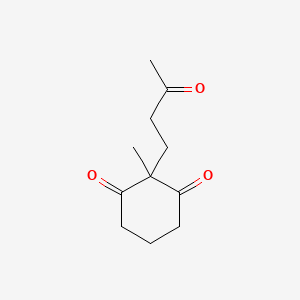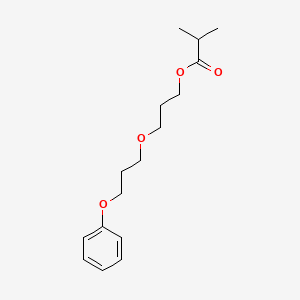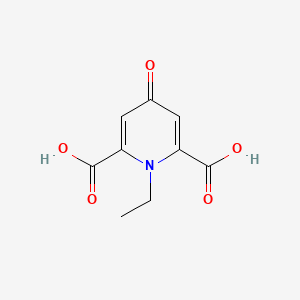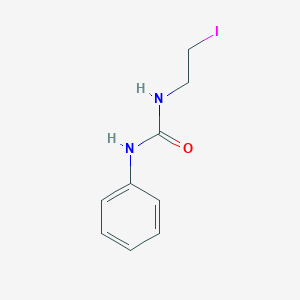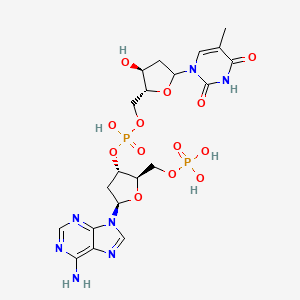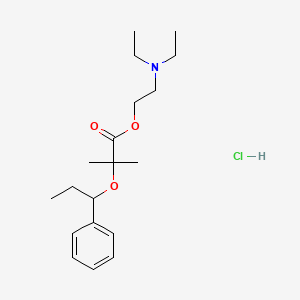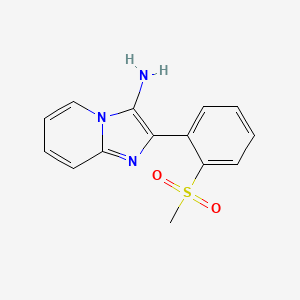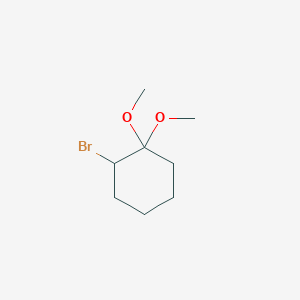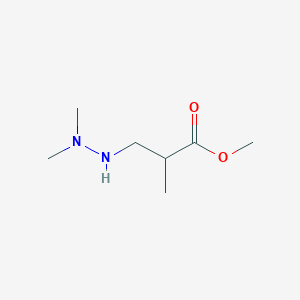
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is a chemical compound with a unique structure that includes a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate typically involves the reaction of methyl acrylate with 1,1-dimethylhydrazine. The reaction is carried out under cooling conditions, followed by heating to form the desired product . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient purification techniques and optimization of reaction conditions are crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,2,2-trimethylhydrazinyl)propanoate
- Methyl 3-(2,2-dimethylhydrazino)propanoate
Uniqueness
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
4748-99-6 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11-4)5-8-9(2)3/h6,8H,5H2,1-4H3 |
InChI Key |
WOYCSOQJDWFOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


